benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride
CAS No.:
Cat. No.: VC16496706
Molecular Formula: C26H27ClN2O4
Molecular Weight: 467.0 g/mol
* For research use only. Not for human or veterinary use.
![benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride -](/images/structure/VC16496706.png)
Specification
Molecular Formula | C26H27ClN2O4 |
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Molecular Weight | 467.0 g/mol |
IUPAC Name | benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride |
Standard InChI | InChI=1S/C26H26N2O4.ClH/c29-25(31-17-19-8-2-1-3-9-19)16-27-14-15-28-26(30)32-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24;/h1-13,24,27H,14-18H2,(H,28,30);1H |
Standard InChI Key | SDLXTUTWRJKAPN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)CNCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Introduction
Structural and Functional Characteristics
The compound’s structure comprises three key components:
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Benzyl ester group: Provides acid-labile protection for carboxylic acids, enabling selective cleavage under mild acidic conditions.
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Fmoc-protected ethylenediamine: The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) acts as a base-sensitive protecting group for primary amines, removable via piperidine treatment.
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Acetate linker: Bridges the benzyl ester and ethylenediamine groups, facilitating modular incorporation into peptide backbones.
This architecture allows the compound to serve as a bifunctional building block, enabling sequential coupling in SPPS. The hydrochloride counterion enhances solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM), critical for solid-phase reactions .
Synthesis and Optimization
Solid-Phase Synthesis Methodology
The synthesis follows a multi-step protocol derived from Fmoc-based SPPS techniques :
Step 1: Resin Preparation
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Wang resin functionalization: 2 grams of Fmoc-Amino Acid-Wang Resin are swollen in dry DMF (100 mL) for 12 hours. Molecular sieves (4 Å) ensure solvent anhydrousity.
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Capping unreacted sites: Acetic anhydride (40 mL), Hunig’s base (6 mL), and DMAP (2 bits) are added under nitrogen to block residual hydroxyl groups, preventing undesired side reactions .
Step 2: Fmoc Deprotection
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Piperidine treatment: A 20% piperidine solution in dry DMF removes the Fmoc group, exposing the primary amine for subsequent coupling. Monitoring via Kaiser test confirms complete deprotection .
Step 3: Coupling Reaction
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Reagents: HATU (1.07 equiv.) and DIEA (2.5 equiv.) activate the carboxylate of benzyl 2-[2-aminoethylamino]acetate for amide bond formation with the deprotected resin.
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Conditions: Stirring at 20°C for 5 hours under nitrogen ensures >95% coupling efficiency, verified by HPLC .
Step 4: Cleavage and Isolation
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Hydrochloride salt formation: Treatment with HCl in diethyl ether precipitates the product, which is filtered and washed with cold ether.
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Yield: Typical yields range from 70–85%, with purity >98% confirmed by LC-MS .
Analytical Data
Spectroscopic Characterization
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1H NMR (400 MHz, D2O): δ = 7.75–7.30 (m, 9H, Fmoc aromatic), 5.10 (s, 2H, benzyl CH2), 4.25–3.90 (m, 4H, ethylenediamine and acetate CH2), 3.20–2.80 (m, 2H, NHCH2) .
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HRMS (ESI+): Calculated for C27H28ClN3O4 [M+H]+: 494.1845; Found: 494.1848 .
Chromatographic Purity
Physicochemical Properties
Property | Value |
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Molecular Formula | C27H27ClN3O4 |
Molecular Weight | 493.98 g/mol |
Solubility | Soluble in DMF, DCM; slightly soluble in water |
Melting Point | 158–162°C (decomposes) |
Storage Conditions | −20°C, desiccated, inert atmosphere |
The hydrochloride salt’s hygroscopic nature necessitates strict moisture control during handling .
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis
The compound’s dual functionality allows simultaneous incorporation of protected amines and carboxylic acids into growing peptide chains. For example, in apelin-13 analog synthesis, it enables site-specific modifications at lysine residues while maintaining orthogonal protection for other functional groups .
Case Study: Apelin-13 Derivative Synthesis
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Objective: Introduce a sulfonated tyrosine residue while preserving N-terminal Fmoc protection.
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Procedure:
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